
N1-(3-Hydroxypropyl)-N1-(1,10-phenanthrolin-5-yl)adipamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-Hydroxypropyl)-N1-(1,10-phenanthrolin-5-yl)adipamide is a complex organic compound that features both a hydroxypropyl group and a phenanthroline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Hydroxypropyl)-N1-(1,10-phenanthrolin-5-yl)adipamide typically involves multi-step organic reactions. One possible route could involve the initial formation of the hydroxypropyl group followed by the introduction of the phenanthroline moiety. The final step would involve the coupling of these intermediates with adipic acid to form the desired compound. Reaction conditions such as temperature, solvents, and catalysts would need to be optimized for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
N1-(3-Hydroxypropyl)-N1-(1,10-phenanthrolin-5-yl)adipamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The phenanthroline moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions would vary based on the specific reaction but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation of the hydroxypropyl group would yield a ketone or aldehyde, while reduction of the phenanthroline moiety could lead to a dihydrophenanthroline derivative.
科学的研究の応用
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound might exhibit biological activity, making it a candidate for drug development or biochemical studies.
Medicine: If the compound shows therapeutic potential, it could be developed into a pharmaceutical agent.
Industry: The compound could be used in materials science for the development of new materials with specific properties.
作用機序
The mechanism of action of N1-(3-Hydroxypropyl)-N1-(1,10-phenanthrolin-5-yl)adipamide would depend on its specific application. In coordination chemistry, it would act as a ligand, binding to metal ions through its phenanthroline and hydroxypropyl groups. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
Similar compounds might include other phenanthroline derivatives or hydroxypropyl-substituted amides. Examples include:
- 1,10-Phenanthroline
- N1-(3-Hydroxypropyl)adipamide
- N1-(1,10-Phenanthrolin-5-yl)adipamide
Uniqueness
N1-(3-Hydroxypropyl)-N1-(1,10-phenanthrolin-5-yl)adipamide is unique due to the combination of its functional groups, which confer specific chemical and physical properties. This uniqueness makes it a valuable compound for various applications, as it can exhibit properties not found in simpler or less functionalized analogs.
特性
分子式 |
C21H24N4O3 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC名 |
N'-(3-hydroxypropyl)-N'-(1,10-phenanthrolin-5-yl)hexanediamide |
InChI |
InChI=1S/C21H24N4O3/c22-18(27)8-1-2-9-19(28)25(12-5-13-26)17-14-15-6-3-10-23-20(15)21-16(17)7-4-11-24-21/h3-4,6-7,10-11,14,26H,1-2,5,8-9,12-13H2,(H2,22,27) |
InChIキー |
IXRXIVSFPOPEHW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N(CCCO)C(=O)CCCCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


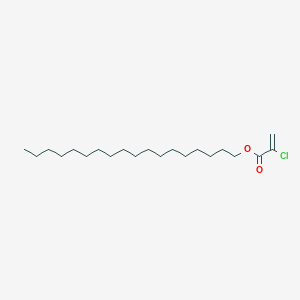
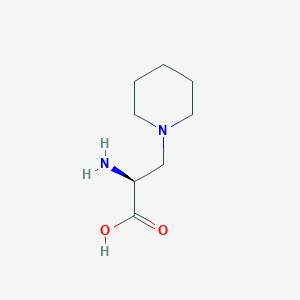


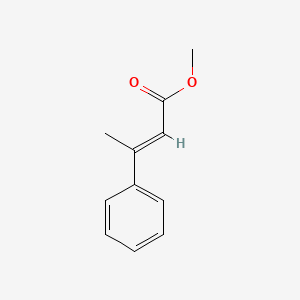
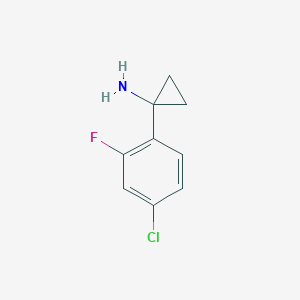
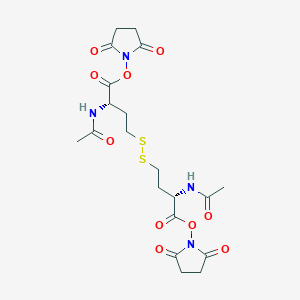

![1,4-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13140256.png)
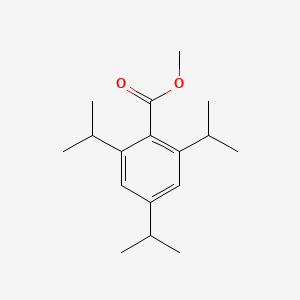


![4-Hydroxy-3-(3'-methoxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13140274.png)

